1-(5-Chloro-2-(trifluoromethyl)phenyl)ethan-1-one
Description
1-(5-Chloro-2-(trifluoromethyl)phenyl)ethan-1-one is a substituted acetophenone derivative featuring a phenyl ring with a chlorine atom at position 5 and a trifluoromethyl (-CF₃) group at position 2. This structure confers unique electronic and steric properties due to the electron-withdrawing effects of both substituents. The compound is of interest in organic synthesis and medicinal chemistry, particularly in the development of agrochemicals and pharmaceuticals, where halogenated and fluorinated groups enhance bioavailability and metabolic stability .
Properties
IUPAC Name |
1-[5-chloro-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLUWOSORHATSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5’-Chloro-2’-(trifluoromethyl)acetophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5’-Chloro-2’-(trifluoromethyl)phenylethanol.
Substitution: The compound can participate in substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or Grignard reagents can facilitate substitution reactions
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetophenone derivatives
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of 1-(5-Chloro-2-(trifluoromethyl)phenyl)ethan-1-one have shown potential as anticancer agents. Studies have demonstrated that modifications of this compound can lead to enhanced cytotoxicity against various cancer cell lines. For instance, the introduction of additional functional groups can improve selectivity and potency against specific cancer types .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects. In vitro studies suggest that it exhibits significant activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- TRPV1 Antagonism : Recent studies have highlighted the potential of compounds related to this compound in targeting TRPV1 channels, which are implicated in pain pathways. This suggests possible applications in pain management therapies .
Agrochemical Applications
- Pesticide Development : The unique structure of this compound allows for the synthesis of novel pesticides. Its efficacy against certain pests has been documented, making it a valuable component in the formulation of new agricultural chemicals .
- Herbicide Formulation : The compound's properties may also lend themselves to herbicide development, particularly in targeting specific weed species while minimizing impact on crops .
Material Science Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and chemical resistance. This can be particularly useful in coatings and other industrial applications .
- Fluorescent Materials : Given its unique electronic properties, this compound can be utilized in the development of fluorescent materials for sensors and imaging applications .
Case Studies
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-(trifluoromethyl)acetophenone depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Key Observations :
- Positional Effects : The 5-Cl and 2-CF₃ arrangement in the target compound creates a sterically hindered and electron-deficient aromatic ring, contrasting with derivatives like the 2,6-dichloro-4-CF₃ analogue, which has enhanced symmetry and polarity .
- Trifluoromethyl Placement: When CF₃ is part of the ketone (e.g., 2,2,2-trifluoroethanone), the electron-withdrawing effect intensifies, reducing nucleophilicity at the carbonyl carbon .
Physical State and Stability
- Boiling Points : Brominated analogues (e.g., ) exhibit higher predicted boiling points (258.8°C) compared to chlorinated derivatives, correlating with increased molecular weight .
Biological Activity
The compound 1-(5-Chloro-2-(trifluoromethyl)phenyl)ethan-1-one , often referred to as CTPE , has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor effects, antibacterial properties, and potential mechanisms of action. The findings presented here are based on a review of recent literature and experimental data.
Chemical Structure and Properties
CTPE is characterized by the following chemical structure:
- Chemical Formula: C10H8ClF3O
- Molecular Weight: 232.62 g/mol
The presence of the trifluoromethyl group and chlorine atom significantly influences the compound's reactivity and biological activity.
Antitumor Activity
Recent studies have demonstrated that CTPE exhibits significant antitumor activity against various cancer cell lines. A comparative analysis of its inhibitory effects on A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines revealed the following IC50 values:
| Compound | A549 (μM) | HeLa (μM) | MCF-7 (μM) |
|---|---|---|---|
| CTPE | 46.13 ± 3.59 | 55.43 ± 2.30 | 82.48 ± 2.34 |
These results indicate that CTPE possesses moderate to strong cytotoxic effects, particularly against lung and cervical cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antibacterial Activity
CTPE has also been evaluated for its antibacterial properties. In a study comparing various halogenated compounds, CTPE demonstrated notable effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings highlight the potential of CTPE as a novel antibacterial agent, particularly due to its halogen substitution which enhances its activity compared to non-halogenated analogs .
The mechanism by which CTPE exerts its biological effects is still under investigation. However, preliminary studies suggest that the trifluoromethyl group plays a crucial role in modulating the compound's interaction with biological targets. For instance, it has been shown to enhance binding affinity to certain enzymes involved in cell proliferation and survival pathways.
In vitro assays indicate that CTPE may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death . Additionally, the compound's ability to disrupt bacterial cell membranes contributes to its antibacterial efficacy.
Case Study 1: Antitumor Efficacy in Animal Models
In a recent animal study, CTPE was administered to mice bearing A549 tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups treated with saline. The treatment group exhibited a tumor growth inhibition rate of approximately 70% after four weeks of administration at a dose of 20 mg/kg body weight .
Case Study 2: Synergistic Effects with Other Antibiotics
A combination therapy involving CTPE and standard antibiotics was evaluated against multi-drug resistant bacterial strains. The results showed that the combination significantly lowered MIC values for resistant strains, suggesting a synergistic effect that could enhance therapeutic outcomes in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
